

Application Note: Quantification of 25E-NBOMe in Biological Samples by LC-MS/MS

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Compound of Interest

Compound Name: 25E-Nbome hydrochloride

Cat. No.: B586889

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Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 25E-NBOMe in biological matrices such as whole blood, plasma, and urine. The potent nature of synthetic phenethylamines like 25E-NBOMe necessitates highly sensitive analytical methods for their detection in toxicological screenings and forensic investigations.[1][2] This method employs solid-phase extraction (SPE) for sample clean-up and concentration, followed by chromatographic separation using a C8 column and detection by a triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode. The described protocol provides the necessary details for laboratories to establish a validated assay for 25E-NBOMe.

Introduction

25E-NBOMe (2-(4-ethyl-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) is a potent synthetic hallucinogen and a derivative of the 2C-E phenethylamine.[3] It acts as a powerful agonist at the 5-HT_{2A} serotonin receptor, leading to psychedelic effects.[3] The high potency of NBOMe compounds means that even low concentrations in biological samples can be associated with significant clinical effects, including severe toxicity and fatalities.[2][3] Therefore, a robust and sensitive analytical method is crucial for its detection and quantification in biological samples. LC-MS/MS offers the required selectivity and sensitivity for the analysis

of such compounds at trace levels.[1][4] This document provides a detailed protocol for sample preparation and LC-MS/MS analysis of 25E-NBOMe.

Experimental

Sample Preparation

A solid-phase extraction (SPE) method is recommended for the extraction of 25E-NBOMe from biological matrices to ensure a clean sample extract and minimize matrix effects.[5]

Materials:

- Biological sample (1 mL of whole blood, plasma, or urine)
- Internal Standard (IS) solution (e.g., 25H-NBOMe or a deuterated analog of 25E-NBOMe if available)
- 100 mM Phosphate buffer (pH 6.0)
- Methanol
- Deionized water
- Clean Screen® ZSDAU020 SPE columns or equivalent
- Nitrogen evaporator

Protocol:

- To 1 mL of the biological sample, add 50 µL of the internal standard solution.
- Add 1 mL of 100 mM phosphate buffer (pH 6.0).
- Vortex the sample for 5 minutes and then centrifuge at 3000 rpm for 10 minutes.[5]
- Condition the SPE column with 3 mL of methanol, followed by 3 mL of deionized water, and finally 1 mL of 100 mM phosphate buffer (pH 6.0).[5]
- Load the supernatant from the centrifuged sample onto the conditioned SPE column.

- Wash the column with an appropriate wash solution to remove interferences.
- Elute the analyte using an appropriate elution solvent.
- Evaporate the eluate to near dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 200 μ L of the mobile phase A and transfer to an autosampler vial for LC-MS/MS analysis.[\[5\]](#)

Liquid Chromatography

Instrumentation: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

Table 1: Liquid Chromatography Parameters

Parameter	Value
Column	Luna 3 μ C8(2) 100Å, 100 x 2.0 mm, or equivalent
Mobile Phase A	Water with 10 mM ammonium acetate and 0.1% formic acid
Mobile Phase B	Acetonitrile
Gradient	20% B initially, linear gradient to 33% B over 8 minutes, then re-equilibrate
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
Column Temperature	40 °C

Note: The gradient may need to be optimized based on the specific column and system used to ensure adequate separation from matrix components.

Mass Spectrometry

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 2: Mass Spectrometry Parameters

Parameter	Value
Ionization Mode	Positive Electrospray Ionization (ESI+)
Source Temperature	650 °C
Curtain Gas	30 mL/min
IonSpray Voltage	5500 V
Collision Gas	Nitrogen

Table 3: MRM Transitions for 25E-NBOMe

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
25E-NBOMe	316.2	121.1	Optimize for system	Optimize for system
316.2	91.1	Optimize for system	Optimize for system	
25H-NBOMe (IS)	288.2	121.1	Optimize for system	Optimize for system

Note: Declustering potential and collision energy are instrument-dependent and should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table summarizes typical validation parameters for the analysis of NBOMe compounds in biological fluids. These values are based on published methods for structurally

similar NBOMe compounds and should be established during in-house validation for 25E-NBOMe.[2][5][6]

Table 4: Summary of Quantitative Performance (Expected)

Parameter	Urine	Whole Blood/Plasma
Linear Range	0.1 - 100 ng/mL	0.01 - 20 ng/mL
Limit of Detection (LOD)	5 - 25 pg/mL	10 pg/mL
Limit of Quantification (LOQ)	50 pg/mL	10 - 20 pg/mL
Intra-day Precision (%CV)	< 20%	< 15%
Inter-day Precision (%CV)	< 20%	< 15%
Accuracy/Bias (%)	± 20%	± 15%
Recovery (%)	90 - 103% (LLE)	> 80% (SPE)

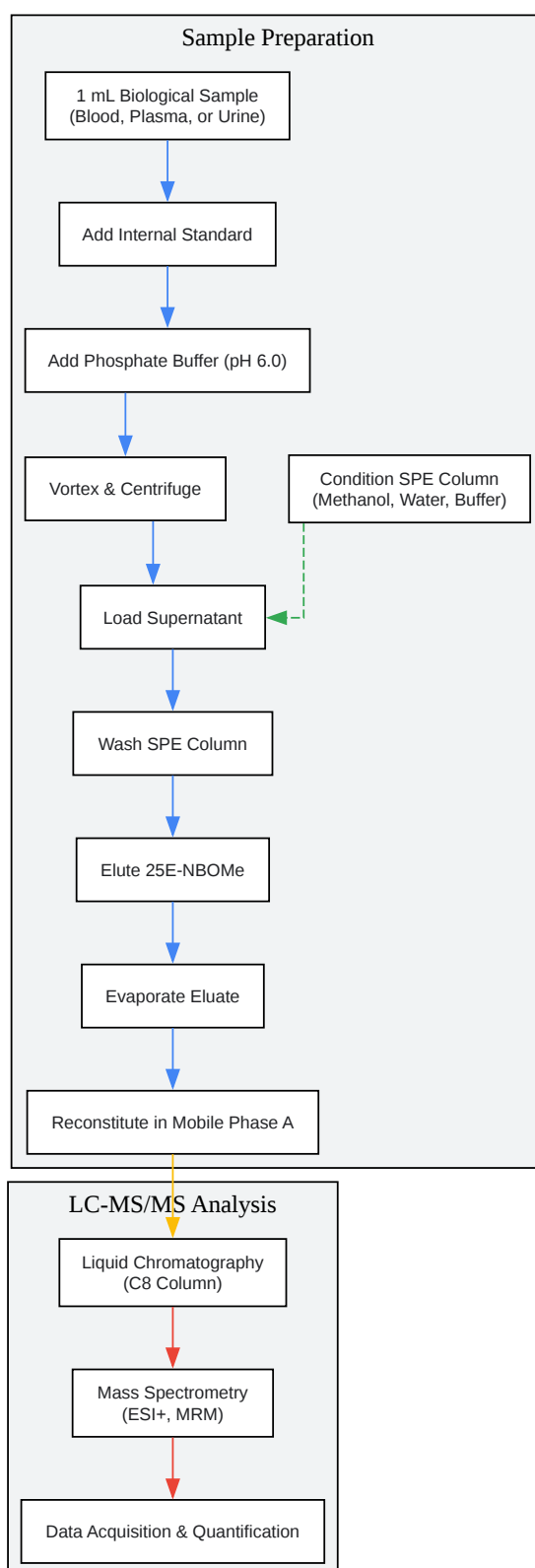
Metabolic Pathways of 25E-NBOMe

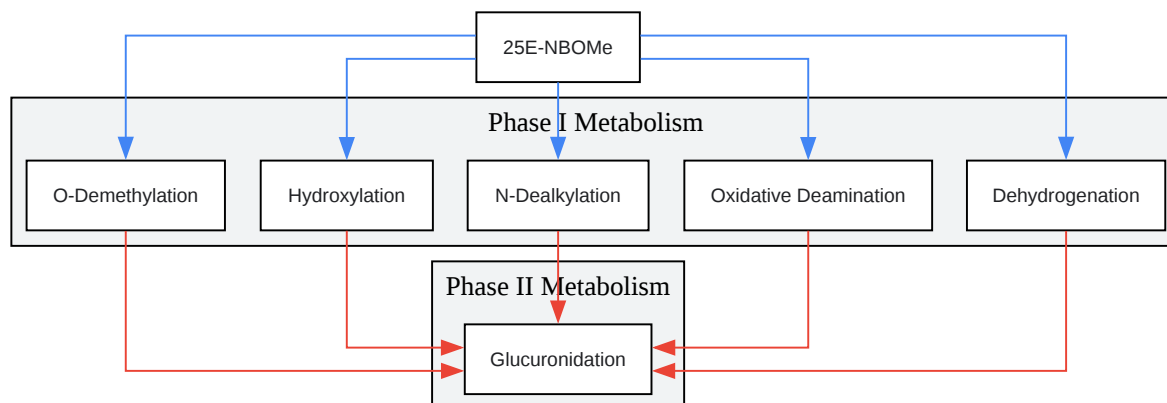
The metabolism of 25E-NBOMe involves several phase I biotransformations.[7][8] The primary metabolic pathways include:

- O-demethylation: Removal of one or both methyl groups from the dimethoxyphenyl ring.
- Hydroxylation: Addition of a hydroxyl group, typically to the NBOMe ring.
- N-dealkylation: Cleavage of the N-benzyl group.
- Oxidative deamination: Removal of the amine group.
- Dehydrogenation[8]

These phase I metabolites can then undergo phase II conjugation, primarily with glucuronic acid, before excretion.[9]

Visualizations





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